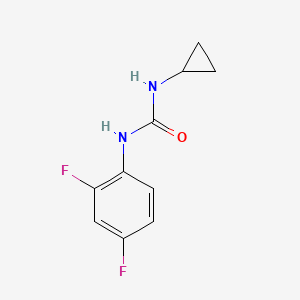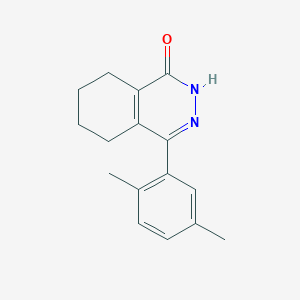![molecular formula C26H21NO3 B5456459 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide](/img/structure/B5456459.png)
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan structure.
Benzofuran-2-carboxamide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-N-[4-[(E)-2-phenylethenyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-26(25-18-17-24(30-25)19-29-23-9-5-2-6-10-23)27-22-15-13-21(14-16-22)12-11-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIDARSTVEDEJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5456385.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5456393.png)

![4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5456400.png)
![4-[1-(2,3,4-trimethoxybenzoyl)-3-azetidinyl]pyridine](/img/structure/B5456402.png)



![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride](/img/structure/B5456431.png)
![4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide](/img/structure/B5456438.png)
![2-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5456450.png)
![2-fluoro-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5456453.png)
![3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5456462.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5456469.png)
